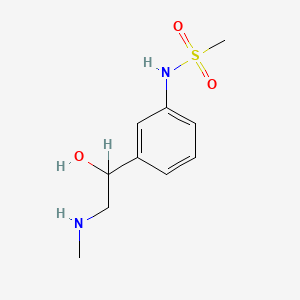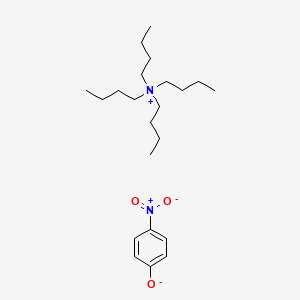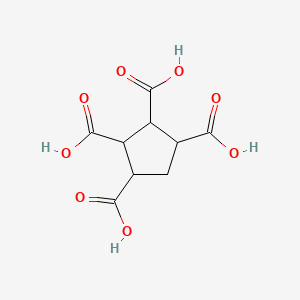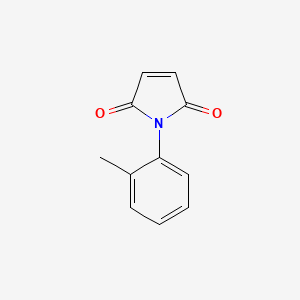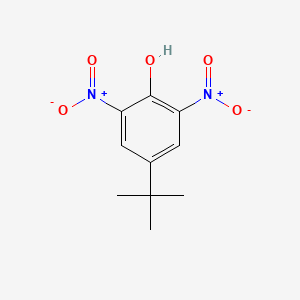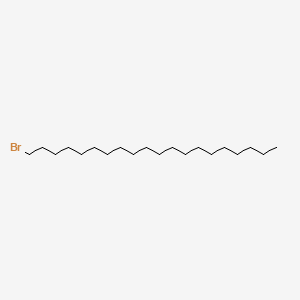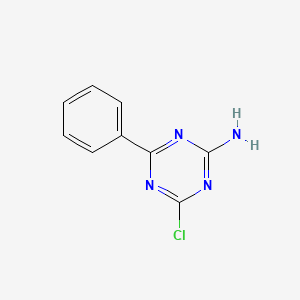
4-Chloro-6-phenyl-1,3,5-triazin-2-amine
説明
4-Chloro-6-phenyl-1,3,5-triazin-2-amine, also known as CPTA, is an organic compound with a variety of applications in the fields of pharmaceuticals, agrochemicals, and chemical synthesis. CPTA has a unique chemical structure which gives it interesting and useful properties.
科学的研究の応用
Synthesis Techniques
4-Chloro-6-phenyl-1,3,5-triazin-2-amine has been the subject of various synthesis techniques. A notable method is the one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method has demonstrated effectiveness in producing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds with antileukemic activity (Dolzhenko et al., 2021).
Biological Activity
Various derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, certain compounds prepared through nucleophilic substitutions with various amines were identified as CGRP receptor antagonists, showcasing potential therapeutic applications (Lim et al., 2014).
Chemical Properties and Reactions
Studies have also delved into the chemical properties and reactions of this compound. For example, the amination of triazines, including derivatives of this compound, has been explored, providing insights into the mechanisms of such reactions and their potential utility in further chemical syntheses (Rykowski & Plas, 1982).
Material Science Applications
In the field of material science, derivatives of this compound have been used in the synthesis of thermally stable and organosoluble aromatic polyamides, indicating potential applications in advanced material development (Yu et al., 2012).
Detection Applications
Additionally, luminescent covalent-organic polymers synthesized using derivatives of this compound have demonstrated applications in detecting nitroaromatic explosives and small organic molecules, showcasing its potential in security and environmental monitoring (Xiang & Cao, 2012).
作用機序
Target of Action
The primary targets of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine are the SARS-CoV-2 proteins: 3TNT and 6LU7 . These proteins play a crucial role in the replication and survival of the SARS-CoV-2 virus within host cells.
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, thereby inhibiting their function. The compound exhibits a binding affinity of -9.3 and -8.8 for protein 3TNT and 6LU7 respectively .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the sars-cov-2 proteins, thereby disrupting the viral replication process .
Pharmacokinetics
The Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been studied . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the action of this compound is the inhibition of the SARS-CoV-2 proteins, which leads to a decrease in viral replication within the host cells . This can potentially lead to a decrease in the severity of the SARS-CoV-2 infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
将来の方向性
The future directions for the study of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine could involve further exploration of its potential as a SARS-CoV-2 agent . Additionally, the compound’s antimicrobial activity could be further investigated, as some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
生化学分析
Biochemical Properties
4-Chloro-6-phenyl-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and proteins at the molecular level is a key aspect of its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels. High doses can lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels have been studied extensively. It has been shown to modulate the activity of key enzymes, thereby influencing the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution within tissues also affects its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical activity. The compound’s presence in specific subcellular locations influences its function and effectiveness .
特性
IUPAC Name |
4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSOANOTPZSYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274642 | |
| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3842-53-3 | |
| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3842-53-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






